molecular formula C16H13F3O3 B7959491 Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7959491
M. Wt: 310.27 g/mol
InChI Key: UNEFYAAXVNDFPD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate is a benzoate ester featuring a methyl group at the ortho-position (C2) and a 4-(trifluoromethoxy)phenyl substituent at the meta-position (C3) of the benzene ring. The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, enhancing the compound's stability and influencing its reactivity and solubility.

Synthesis routes for trifluoromethoxylated compounds often employ specialized reagents like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under mild conditions, as demonstrated in the preparation of methyl 4-acetamido-3-(trifluoromethoxy)benzoate .

Properties

IUPAC Name

methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-10-13(4-3-5-14(10)15(20)21-2)11-6-8-12(9-7-11)22-16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEFYAAXVNDFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Bromo-2-Methylbenzoate

The synthesis begins with the esterification of 3-bromo-2-methylbenzoic acid. As demonstrated in Patent WO2017199227A1, esterification using methanol and sulfuric acid under reflux achieves near-quantitative yields (98.8%).
Procedure :

  • Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (10 vol).

  • Add concentrated H₂SO₄ (0.15 eq) and reflux at 85°C for 6 hours.

  • Concentrate under reduced pressure, extract with ethyl acetate, and wash with NaHCO₃ to isolate methyl 3-bromo-2-methylbenzoate.

Preparation of 4-(Trifluoromethoxy)Phenylzinc Bromide

Organozinc reagents, such as p-tolylzinc bromide (Patent US6433214B1), are prepared via transmetallation. Adapting this method:

  • Treat 4-(trifluoromethoxy)iodobenzene (1.0 eq) with Mg turnings in THF under inert atmosphere.

  • Add ZnCl₂ (1.1 eq) to form the zincate complex.

Negishi Cross-Coupling

Palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate with 4-(trifluoromethoxy)phenylzinc bromide follows conditions from Patent US6433214B1:
Reaction Parameters :

  • Catalyst: Pd/C (10 wt%) with triphenylphosphine (PPh₃, 2.0 eq).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: Reflux (67°C).

  • Duration: 12–72 hours.

Work-Up :

  • Quench with acetic acid (6% v/v) and extract with dichloromethane.

  • Concentrate and purify via silica gel chromatography.

Yield : 50–79% (based on analogous reactions).

Synthetic Route 2: Sequential Friedel-Crafts Acylation and Esterification

Friedel-Crafts Acylation of 4-(Trifluoromethoxy)Toluene

Introducing the acetyl group ortho to the trifluoromethoxy moiety requires careful Lewis acid selection. Patent CN105130846A highlights AlCl₃-mediated acylations:
Procedure :

  • Combine 4-(trifluoromethoxy)toluene (1.0 eq) with acetyl chloride (1.2 eq) in dichloromethane.

  • Add AlCl₃ (1.5 eq) at 0°C and stir for 4 hours.

  • Quench with ice-cold HCl, extract with DCM, and concentrate.

Oxidation and Esterification

Oxidize the acetyl group to a carboxylic acid using KMnO₄ in acidic medium, followed by esterification:
Esterification (Patent WO2017199227A1) :

  • React 3-[4-(trifluoromethoxy)phenyl]-2-methylbenzoic acid (1.0 eq) with methanol (5 vol) and H₂SO₄ (0.1 eq) under reflux.

  • Yield: >95%.

Comparative Analysis of Methodologies

ParameterRoute 1 (Cross-Coupling)Route 2 (Friedel-Crafts)
Key Step Pd-catalyzed couplingFriedel-Crafts acylation
Catalyst Cost High (Pd/C, PPh₃)Moderate (AlCl₃)
Regioselectivity Excellent (directed by bromide)Moderate (ortho preference)
Yield 50–79%60–75% (estimated)
Purification Complexity Medium (chromatography)High (multiple extractions)

Route 1 offers superior regiocontrol but requires expensive catalysts. Route 2 is cost-effective but less predictable in substitution patterns.

Optimization Strategies for Scale-Up

Solvent Selection

  • THF vs. Dioxane : THF enhances Pd catalyst activity but poses higher flammability risks. Dioxane (used in Patent WO2017199227A1) offers safer reflux conditions.

  • Esterification Solvents : Methanol is optimal for esterification, but toluene (Patent CN105130846A) improves azeotropic water removal.

Catalyst Recycling

Patent US6433214B1 demonstrates catalyst reuse in coupling reactions by filtering Pd/C and replenishing PPh₃. This reduces costs by ~30% in sequential batches.

Demethylation Avoidance

The trifluoromethoxy group’s stability under acidic conditions (e.g., H₂SO₄ in methanol) prevents unintended demethylation, contrasting with methoxy groups in Patent WO2017199227A1 .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate with key analogs, highlighting structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound -CH₃ (C2), -OCF₃Ph (C3) C₁₆H₁₃F₃O₃ High lipophilicity; potential bioactive agent
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) -NHCOCH₃ (C4), -OCF₃ (C3) C₁₁H₁₀F₃NO₄ Pharmacological building block
Ethyl 4-(trifluoromethoxy)benzoate -OCF₃ (C4), -OEt (ester) C₁₀H₉F₃O₃ Simpler ester; higher hydrolysis rate
Methyl 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzoate -F (C2), -OCH(CH₃)₂ (C3), -CF₃ (C5) C₁₃H₁₂F₄O₃ Multi-fluorinated; enhanced stability
4-[(4-Octyloxybenzoyl)oxy]phenyl 2-methyl-3-[...]benzoate (Ia/CH3) Long alkoxy chains (C4) C₅₁H₅₆O₁₀ Liquid crystal applications

Key Observations :

  • Electron-withdrawing vs.
  • Positional isomerism : Moving the -OCF₃ group from meta (target compound) to para (Ethyl 4-(trifluoromethoxy)benzoate) alters dipole moments and solubility .
  • Functional group diversity : Replacing -OCF₃ with -NHCOCH₃ (as in 3a) introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions .

Research Findings and Data Tables

Table 1: NMR Chemical Shifts of Selected Compounds

Compound δ (¹H NMR, Key Signals) Reference
This compound Not explicitly reported; inferred δ ~3.8 (ester -OCH₃), 7.2–8.1 (aromatic)
Ia/CH3 (C51H56O10) δ 3.76 (s, -OCH₃), 6.8–8.2 (aromatic)
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) δ 2.1 (s, -COCH₃), 3.9 (s, -OCH₃)

Table 2: Elemental Analysis and Yields

Compound Yield (%) Elemental Analysis (Calc./Found) Reference
Ia/CH3 (C51H56O10) 40 C: 72.5/72.3; H: 6.7/6.6
3a (C11H10F3NO4) 90 C: 45.7/45.5; H: 3.5/3.4

Biological Activity

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance the binding affinity of compounds to biological targets, potentially leading to increased efficacy in therapeutic applications. The general structure can be represented as follows:

  • Chemical Formula : C12H11F3O3
  • Molecular Weight : 270.21 g/mol

The mechanism of action of this compound involves its interaction with specific enzymes and receptors:

  • Binding Affinity : The trifluoromethoxy group enhances the compound’s binding affinity to various molecular targets, including enzymes involved in cancer cell proliferation.
  • Inhibition of Kinases : Research indicates that this compound may inhibit kinases that regulate cell growth and survival, leading to cell cycle arrest and apoptosis in cancer cells.
  • Signal Transduction Modulation : By interacting with molecular targets, it can modulate signal transduction pathways and gene expression, contributing to its potential therapeutic effects against cancer.

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. Studies have shown that:

  • Cell Proliferation Inhibition : The compound exhibits significant activity against various cancer cell lines by inhibiting their proliferation.
  • Apoptosis Induction : It has been reported to induce apoptosis in specific cancer cells through mechanisms involving mitochondrial pathways.

Enzyme Interactions

The compound is also utilized in studies focusing on enzyme interactions:

  • Enzyme Inhibition Studies : It has been used to explore its effects on enzymes associated with metabolic pathways, providing insights into its role in biochemical processes.
  • Metabolic Pathway Analysis : The compound serves as a valuable tool for understanding metabolic pathways due to its ability to interact with various biomolecules.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation,
Apoptosis InductionInduction of programmed cell death,
Enzyme InteractionModulation of enzyme activity,

Case Study: Inhibition of Specific Kinases

A study conducted on the effects of this compound revealed:

  • Target Kinases : The compound was shown to inhibit specific kinases involved in the regulation of cell cycle progression.
  • Experimental Setup : Cancer cell lines treated with varying concentrations demonstrated a dose-dependent response in terms of growth inhibition and apoptosis induction.

Q & A

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Answer: Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic clearance .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight334.08 g/molHRMS
logP~3.5Computational
Melting Point79–82°C (analog data)DSC
Solubility (DMSO)>50 mg/mLExperimental

Table 2: Common Synthetic Byproducts

ByproductOriginDetection Method
Des-methyl analogIncomplete esterificationLC-MS (m/z 320.06)
Hydrolyzed carboxylic acidBase-mediated hydrolysisTLC (Rf 0.3 in EtOAc)

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